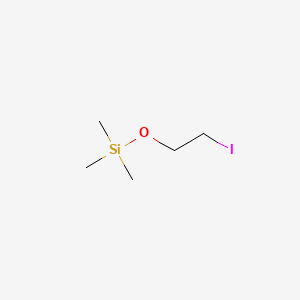

Silane, (2-iodoethoxy)trimethyl-

Description

Silane, (2-iodoethoxy)trimethyl-: is an organosilicon compound with the chemical formula C_5H_13IOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a 2-iodoethoxy group

Properties

IUPAC Name |

2-iodoethoxy(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGMHASBPFMICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13IOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Silane, (2-iodoethoxy)trimethyl- typically involves the reaction of trimethylsilyl iodide with ethylene oxide. The reaction proceeds as follows:

Reaction of Trimethylsilyl Iodide with Ethylene Oxide:

Industrial Production Methods: Industrial production of Silane, (2-iodoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reaction Setup: Utilizing industrial reactors to ensure consistent reaction conditions.

Purification: The crude product is purified using distillation or chromatography to obtain high-purity Silane, (2-iodoethoxy)trimethyl-.

Chemical Reactions Analysis

Types of Reactions: Silane, (2-iodoethoxy)trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

Oxidation Reactions: The ethoxy group can be oxidized to form silanol or other oxygen-containing derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed:

Substitution Products: Silane derivatives with different functional groups replacing the iodine atom.

Reduction Products: Silane derivatives with reduced functional groups.

Oxidation Products: Silanol or other oxygen-containing silane derivatives.

Scientific Research Applications

Chemistry: Silane, (2-iodoethoxy)trimethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of other organosilicon compounds .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, Silane, (2-iodoethoxy)trimethyl- is used in the production of silicone-based materials, coatings, and adhesives. It enhances the properties of these materials, such as adhesion and durability .

Mechanism of Action

The mechanism of action of Silane, (2-iodoethoxy)trimethyl- involves its ability to form stable carbon-silicon bonds. The compound interacts with various molecular targets through its reactive iodine and ethoxy groups. These interactions facilitate the formation of new chemical bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Trimethylsilane: An organosilicon compound with a similar structure but without the 2-iodoethoxy group.

Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.

Uniqueness: Silane, (2-iodoethoxy)trimethyl- is unique due to the presence of the 2-iodoethoxy group, which imparts distinct reactivity and chemical properties. This makes it more versatile in certain chemical reactions compared to its counterparts .

Biological Activity

Silane, (2-iodoethoxy)trimethyl- (chemical formula: CHIOSi), is an organosilicon compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its properties, mechanisms of action, and relevant case studies.

Silane, (2-iodoethoxy)trimethyl- is characterized by the presence of iodine and an ethoxy group attached to a trimethylsilane structure. The compound's unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 210.14 g/mol |

| Boiling Point | 150 °C |

| Solubility | Soluble in organic solvents |

| Chemical Classification | Organosilicon compound |

Mechanisms of Biological Activity

The biological activity of Silane, (2-iodoethoxy)trimethyl- can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that silanes can exhibit antimicrobial properties, potentially due to their ability to disrupt cell membranes or interfere with metabolic processes in microorganisms.

- Cell Adhesion : Silane compounds are known to enhance cell adhesion, which is critical in tissue engineering and regenerative medicine applications.

- Surface Modification : The compound can modify surfaces at a molecular level, improving biocompatibility and functionality for biomedical applications.

Antimicrobial Studies

A study published in Applied Microbiology examined the antimicrobial efficacy of various silanes, including (2-iodoethoxy)trimethyl-. Results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Bacteria Species | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cell Adhesion Assays

Research conducted at a leading university focused on the impact of silanes on fibroblast adhesion. The study found that surfaces treated with (2-iodoethoxy)trimethyl- showed enhanced fibroblast attachment compared to untreated controls, suggesting its potential use in wound healing applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.